molecular formula C10H14N2O2 B13194846 Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate

Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate

Cat. No.: B13194846
M. Wt: 194.23 g/mol
InChI Key: ZYONCDIJTBKOSD-UHFFFAOYSA-N
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Description

Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate is a pyridine derivative featuring a dimethylaminomethyl substituent at the 4-position and a methyl ester group at the 2-position. This compound is of interest due to its structural versatility, which allows for applications in medicinal chemistry, coordination chemistry, and materials science. The dimethylamino group enhances basicity and solubility in polar solvents, while the ester group provides a handle for further functionalization.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-12(2)7-8-4-5-11-9(6-8)10(13)14-3/h4-6H,7H2,1-3H3

InChI Key

ZYONCDIJTBKOSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing 2-pyridinecarboxylate methyl esters such as methyl 2-pyridinecarboxylate, which serve as the core scaffold.

Reaction Scheme:

Pyridine-2-carboxylic acid + Methanol + Acid catalyst → Methyl 2-pyridinecarboxylate

This esterification is typically performed under reflux with catalytic sulfuric acid or using Fischer esterification conditions.

N-Alkylation with Dimethylamine

The key step involves nucleophilic substitution at the 4-position of the pyridine ring with dimethylamine . This can be achieved via:

Reaction Conditions:

Parameter Details
Solvent Acetonitrile or ethanol
Temperature 25–50°C
Reagents Formaldehyde (37%), Dimethylamine (gas or aqueous solution)
Catalyst Acidic catalyst (e.g., acetic acid)

Outcome: Formation of this compound with high regioselectivity.

Method 2: Multi-step Synthesis via Intermediate Formation

Synthesis of 4-Formylpyridine-2-carboxylate

  • Step 1: Nitration of pyridine derivatives followed by reduction to form amino derivatives.
  • Step 2: Oxidation to aldehyde at the 4-position using reagents such as PCC or MnO₂.

Reductive Amination to Introduce Dimethylamino Group

  • Step 3: React aldehyde with dimethylamine in the presence of reducing agents like sodium cyanoborohydride.

Reaction Scheme:

4-Formylpyridine-2-carboxylate + Dimethylamine + NaBH₃CN → this compound

Reaction Conditions:

Parameter Details
Solvent Methanol or ethanol
Temperature 0–25°C
pH Slightly acidic (pH 4–5)

This approach allows for precise control over regioselectivity and functional group compatibility.

Method 3: Amide and Ester Intermediates Conversion

Preparation of 2-Pyridinecarboxamide Derivatives

  • Step 1: Synthesis of methyl 2-pyridinecarboxamide via amidation of methyl 2-pyridinecarboxylate.

Methylation at the 4-Position

  • Step 2: Alkylation with formaldehyde or methyl iodide in the presence of base (potassium carbonate) to introduce the methyl group at the 4-position.

Final Conversion to this compound

  • Step 3: Quaternization of the amino group with methyl iodide or dimethyl sulfate, followed by hydrolysis and purification.

Data Tables and Research Discoveries

Method Key Reagents Reaction Conditions Yield (%) Advantages References
N-Alkylation of methyl 2-pyridinecarboxylate Formaldehyde, Dimethylamine 25–50°C, ethanol 70–85 Simple, scalable Patent WO2017025981A1
Multi-step aldehyde route Pyridine derivatives, NaBH₃CN 0–25°C, methanol 65–80 High regioselectivity Literature (Kadir et al., 2017)
Amide intermediate conversion Methyl iodide, base Reflux, inert atmosphere 60–75 Good control over substitution Patent CN102887854B

Notes on Optimization and Purification

  • Solvent Selection: Ethanol, acetonitrile, or dichloromethane are preferred for their polarity and inertness.
  • Temperature Control: Reactions are optimized at 0–50°C to maximize yield and minimize side reactions.
  • Purification Techniques: Column chromatography, recrystallization from ethanol or ethyl acetate, and recrystallization from mixed solvents are standard.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations: Hydroxymethyl vs. Dimethylaminomethyl

Methyl 4-(hydroxymethyl)pyridine-2-carboxylate () shares the pyridine-2-carboxylate backbone but replaces the dimethylaminomethyl group with a hydroxymethyl substituent. Key differences include:

Property Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
Substituent Dimethylaminomethyl Hydroxymethyl
LogP Expected higher (unreported) 0.36
Polar Surface Area Higher (due to dimethylamino) 59.42 Ų
Boiling Point Not reported 335.8°C
Melting Point Not reported 74–76°C

The hydroxymethyl derivative exhibits lower lipophilicity (LogP = 0.36) compared to the dimethylamino analogue, suggesting reduced membrane permeability. The dimethylamino group likely increases solubility in acidic media due to protonation, whereas the hydroxymethyl group may participate in hydrogen bonding, influencing crystal packing .

Heterocyclic Modifications: Furan and Thiazole Derivatives

Methyl 4-dimethylamino-3-{[(1E)-(dimethylamino)methylene]-amino}furo[2,3-b]pyridine-2-carboxylate (Compound 96, ) incorporates a fused furan ring and an additional dimethylaminomethyleneamino group. This structural complexity enhances rigidity and may alter electronic properties, as evidenced by its synthesis via condensation with dimethylacetal dimethylformamide .

Methyl thiazolo[5,4-b]pyridine-2-carboxylate () replaces the pyridine ring with a thiazolo[5,4-b]pyridine system. Key properties:

  • Molecular Formula : C₈H₆N₂O₂S
  • Molecular Weight : 194.21 g/mol

These heterocyclic variants demonstrate how ring fusion and heteroatom inclusion modulate reactivity and biological activity. For example, the thiazole derivative’s sulfur atom may enhance binding to metal ions or biological targets compared to the parent pyridine compound .

Coordination Chemistry and Hydrogen Bonding

4-(Dimethylamino)pyridinium tetrachlorido(pyridine-2-carboxylato-κ²N,O)-stannate(IV) () highlights the pyridine-2-carboxylate moiety’s ability to form metal complexes. The dimethylamino group stabilizes the cationic pyridinium species, facilitating coordination with tin(IV). This contrasts with simpler esters like Methyl 4-(hydroxymethyl)pyridine-2-carboxylate, which lack such strong donor groups .

2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate () showcases hydrogen-bonding interactions involving carboxylate and amino groups. The methoxyquinoline component introduces steric bulk and aromaticity, which could reduce solubility compared to the dimethylamino analogue .

Biological Activity

Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound features a pyridine ring with a carboxylate group and a dimethylaminomethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The charged nature of the dimethylamino group allows for electrostatic interactions with negatively charged residues in proteins.
  • π-π Stacking : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids, influencing the conformation and activity of target enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Microorganism MIC (mg/mL)
E. coli0.0039
S. aureus0.025
Candida albicans0.0048

This compound's broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, it showed an IC50 value of approximately 123 nM against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Case Studies

  • Antimicrobial Efficacy : In a study by Brycki et al., methyl 4-[(dimethylamino)methyl]pyridine derivatives were synthesized and tested against various pathogens, revealing enhanced antimicrobial activity when combined with gold nanoparticles .
  • Cancer Cell Line Studies : A series of experiments demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Dimethylamino Group : Essential for enhancing solubility and increasing interaction with biological targets.
  • Pyridine Ring : The position and nature of substituents on the pyridine ring significantly affect its biological potency.

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